2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a pyrrole ring linked via an (E)-iminomethyl group to a 4-methoxypyridine-3-carbonitrile scaffold. Its synthesis likely involves condensation reactions between pyrrole aldehydes and hydroxylamine derivatives, followed by coupling with substituted pyridines, as inferred from analogous pathways in related compounds . The presence of the cyano group (-CN) and methoxy (-OCH₃) substituents suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of such motifs in bioactive molecules .
Properties
IUPAC Name |
2-[2-[(E)-(4-chlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-25-18-8-9-22-19(17(18)11-21)24-10-2-3-16(24)12-23-26-13-14-4-6-15(20)7-5-14/h2-10,12H,13H2,1H3/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJQUBWTOOABZ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorobenzyl chloride, pyrrole, and nicotinonitrile, with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine .
Scientific Research Applications
2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects, synthetic routes, and properties:
Key Observations:
Structural Variations: The target compound’s pyrrole-pyridine hybrid structure distinguishes it from fused-ring systems like pyrrolo[2,3-b]pyridines or benzoquinolines . The 4-chlorophenylmethoxy group provides unique steric and electronic effects compared to simpler aryl substituents (e.g., 4-methylphenyl in chromene derivatives ).
Synthetic Complexity: The target’s iminomethyl linkage requires precise regioselective condensation, contrasting with one-step cyclizations in pyrazole or chromene syntheses.
Physicochemical Properties: The cyano group’s IR absorption (~2200 cm⁻¹) is consistent across analogs, but the target’s 4-methoxy group may reduce polarity compared to hydroxylated chromenes . Higher molecular weight (vs. pyrrolo[2,3-b]pyridines ) may impact solubility and bioavailability.
Biological Activity
The compound 2-{2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile, also known by its CAS number 478262-33-8, is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H15ClN4O2
- Molar Mass : 366.8 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group and a carbonitrile, along with a pyrrole moiety linked to an imine functional group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imine group in the structure may facilitate interactions with enzyme active sites, leading to inhibition of specific enzymatic activities. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission .
- Receptor Modulation : The presence of the chlorophenyl and methoxy groups suggests potential interactions with neurotransmitter receptors and other protein targets, which could modulate signaling pathways involved in various physiological processes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:
- Bacterial Inhibition : Studies have shown that related compounds demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been noted in various studies:
- Caspase Activation : Similar derivatives have been shown to activate caspases, leading to programmed cell death in cancer cell lines. This mechanism is crucial for developing chemotherapeutic agents targeting malignancies .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been explored:
- Microglial Activation : In models of neuroinflammation, compounds similar to this one have been effective in inhibiting the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which could be beneficial in neurodegenerative diseases .
Study 1: Enzyme Inhibition Profile
A study evaluated the enzyme inhibition profile of several pyridine derivatives, including our compound of interest. The results indicated:
| Compound | Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | AChE | 0.264 | Mixed |
| Compound B | MAO-B | 0.212 | Competitive |
| Target Compound | AChE | TBD | TBD |
This table highlights the potential for developing this compound as a lead candidate for neurological disorders due to its enzyme inhibition capabilities.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
| Staphylococcus aureus | >100 µg/mL |
These findings suggest that while the compound shows promising activity against certain strains, further optimization may be required for broader-spectrum efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
